2-[4-(Bromomethyl)phenoxymethyl]oxolane
Description
2-[4-(Bromomethyl)phenoxymethyl]oxolane is a brominated aromatic ether derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a phenoxymethyl group. The phenoxymethyl moiety carries a bromomethyl (-CH2Br) substituent at the para position of its benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its bromomethyl group facilitates alkylation or cross-coupling reactions .
Properties
IUPAC Name |
2-[[4-(bromomethyl)phenoxy]methyl]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMPVINGCKZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenoxymethyl]oxolane typically involves the reaction of 4-(bromomethyl)phenol with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenoxymethyl]oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding carboxylic acids .
Scientific Research Applications
Organic Synthesis
2-[4-(Bromomethyl)phenoxymethyl]oxolane serves as a valuable building block in organic synthesis. Its bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This property enables chemists to modify or create more complex molecules efficiently.
- Reactions : Common reactions include:
- Nucleophilic substitution with amines or thiols.
- Coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry
The structural characteristics of this compound suggest potential applications in drug development. The bromomethyl group can act as a leaving group in reactions involving biological targets, which may lead to the synthesis of bioactive compounds.
- Potential Applications :
- Development of pharmaceuticals targeting specific biomolecules.
- Modifications of existing drugs to enhance efficacy or reduce side effects.
Biological Studies
While specific biological activity data for this compound is limited, its ability to interact with various biological targets makes it a candidate for further investigation in biological research.
- Research Directions :
- Exploration of its effects on cellular pathways and biomolecules.
- Studies aimed at understanding its role in modifying biological systems.
Case Studies and Research Findings
- Synthesis of Bioactive Compounds : Research has indicated that compounds similar to this compound can be synthesized to enhance their biological activity. For instance, modifications using nucleophilic substitution have been shown to yield compounds with improved pharmacological profiles.
- Industrial Applications : In industrial settings, the compound can be utilized for the production of specialty chemicals and advanced materials. Its reactivity allows for scalable synthesis processes that can be optimized for high yield.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenoxymethyl]oxolane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-[4-(Bromomethyl)phenoxymethyl]oxolane, differing in substituents, functional groups, or ring systems:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| This compound | ~C12H15BrO2* | ~271.15* | Oxolane, phenoxymethyl, bromomethyl | Alkylation, nucleophilic substitution |
| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | C17H15BrCl2O3 | 436.57 | 1,3-dioxolane, chloro, bromomethyl, methyl | Electrophilic substitution, cross-coupling |
| 4-(Bromomethyl)benzaldehyde | C8H7BrO | 199.05 | Benzaldehyde, bromomethyl | Nucleophilic addition, oxidation |
| Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | 229.07 | Benzoate ester, bromomethyl | Hydrolysis, transesterification |
Key Observations:
- Ring Systems : While the main compound features an oxolane ring, the dioxolane analog (C17H15BrCl2O3) contains a 1,3-dioxolane core with additional chlorine and methyl substituents, increasing steric hindrance and polarity .
- Functional Groups : The benzaldehyde derivative (C8H7BrO) exhibits an aldehyde group, enhancing electrophilicity compared to ether-linked compounds . The benzoate ester (C9H9BrO2) introduces ester functionality, favoring hydrolysis under basic conditions .
- Substituent Effects: Chlorine atoms in the dioxolane analog (C17H15BrCl2O3) may enhance stability but reduce solubility in nonpolar solvents .
Biological Activity
2-[4-(Bromomethyl)phenoxymethyl]oxolane, with the CAS number 1094335-80-4, is a compound that has garnered interest for its potential biological activities. Despite limited direct studies on this specific compound, its structural characteristics suggest possible antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound includes a bromomethyl group attached to a phenoxy ring, which is further linked to an oxolane (tetrahydrofuran) moiety. This configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, brominated phenoxyphenols have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentrations (MICs) : Studies show that related compounds can achieve MICs as low as 3.125–6.25 µg/ml against MRSA . Although specific MIC data for this compound is not available, its structural similarities suggest it could exhibit comparable antimicrobial efficacy.
Cytotoxicity and Cell Viability
The cytotoxic effects of structurally related compounds have been evaluated in various studies. For example, certain derivatives exhibited IC50 values in the range of 6.5 µM, indicating significant cytotoxicity towards cancer cell lines . The potential for this compound to affect cell viability remains an area for future investigation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group may facilitate interactions with cellular targets, potentially disrupting cellular functions or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other compounds featuring similar functional groups:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Brominated Phenoxyphenols | Structure | Effective against MRSA | Moderate (varies by derivative) |
| 4-Bromo-2-phenoxyphenol | Structure | Active against Gram-positive bacteria | High (6.5 µM) |
Case Studies
- Antimicrobial Efficacy : A study on brominated phenoxyphenols highlighted their ability to kill biofilm-incorporated bacteria without affecting biofilm integrity. This suggests that similar compounds could be developed into effective antimicrobial agents targeting persistent infections .
- Cytotoxic Effects : Another study indicated that certain derivatives led to significant cytotoxicity in cancer cell lines, providing a basis for exploring the anticancer potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
